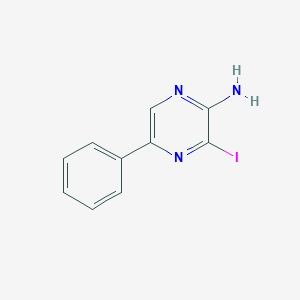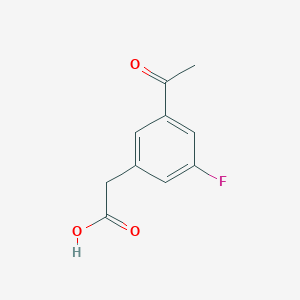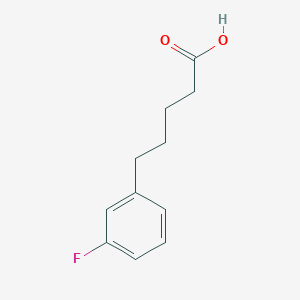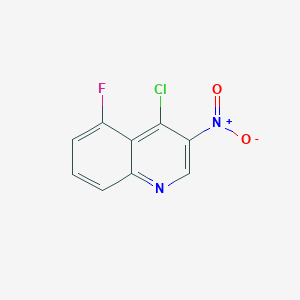
4-Chloro-5-fluoro-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-fluoro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClFN2O2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-3-nitroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
4-Chloro-5-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Reduction: Formation of 4-chloro-5-fluoro-3-aminoquinoline.
科学研究应用
4-Chloro-5-fluoro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and dyes.
作用机制
The mechanism of action of 4-Chloro-5-fluoro-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of the nitro group allows for redox cycling, generating reactive oxygen species that can damage cellular components .
相似化合物的比较
Similar Compounds
4-Chloro-3-nitroquinoline: Lacks the fluorine atom, which may reduce its biological activity.
5-Fluoro-3-nitroquinoline: Lacks the chlorine atom, potentially altering its reactivity and biological properties.
4-Chloro-5-fluoroquinoline: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
4-Chloro-5-fluoro-3-nitroquinoline is unique due to the combined presence of chlorine, fluorine, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
属性
分子式 |
C9H4ClFN2O2 |
|---|---|
分子量 |
226.59 g/mol |
IUPAC 名称 |
4-chloro-5-fluoro-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7(13(14)15)4-12-6-3-1-2-5(11)8(6)9/h1-4H |
InChI 键 |
NHUPDRIIMFFHOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


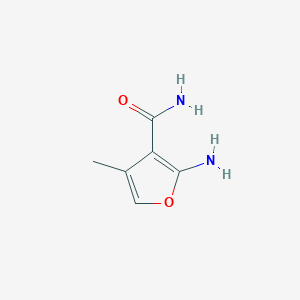
![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
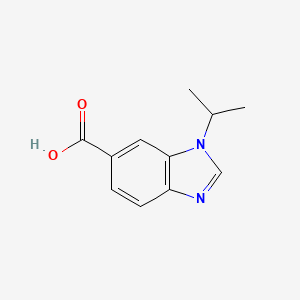
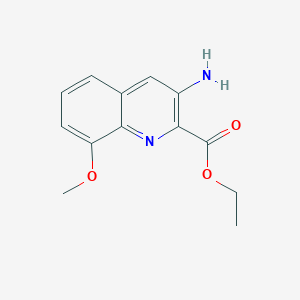
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
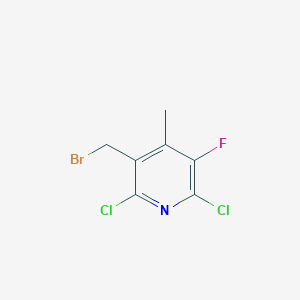
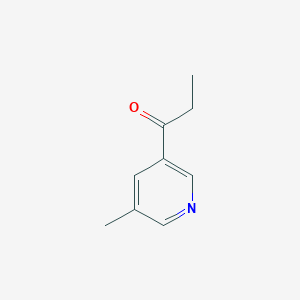
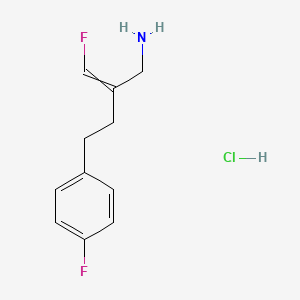
![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
